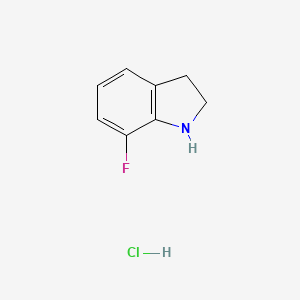
7-Fluoroindoline hydrochloride
Descripción general
Descripción
7-Fluoroindoline hydrochloride is a chemical compound with the molecular formula C8H9ClFN It is a fluorinated derivative of indoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring
Mecanismo De Acción
Target of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with certain cellular targets in the skin, eyes, and respiratory system.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Safety data sheets recommend using it only outdoors or in a well-ventilated area, suggesting that ventilation may influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindoline hydrochloride typically involves the reduction of 7-fluoroindole. One common method includes the use of sodium cyanoborohydride in acetic acid at room temperature. The reaction mixture is then treated with aqueous sodium hydroxide, followed by extraction with dichloromethane. The product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction and purification techniques as described above. The process is optimized for yield and purity to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoroindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Common Reagents and Conditions:
Reduction: Sodium cyanoborohydride in acetic acid.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of substituted indoline derivatives.
Oxidation: Formation of oxindole derivatives.
Aplicaciones Científicas De Investigación
7-Fluoroindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in inhibiting biofilm formation and reducing virulence factors in bacteria.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Comparación Con Compuestos Similares
7-Fluoroindole: A precursor in the synthesis of 7-Fluoroindoline hydrochloride, known for its role in inhibiting bacterial virulence.
7-Fluorooxindole:
7-Aminoindole: Another indole derivative with distinct chemical properties and applications.
Uniqueness: this compound stands out due to its specific fluorination, which imparts unique chemical reactivity and biological activity. Its ability to inhibit biofilm formation and reduce virulence factors without promoting antibiotic resistance highlights its potential as a valuable compound in both research and therapeutic contexts.
Propiedades
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIKWUTNZYHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-83-8 | |
| Record name | 1H-Indole, 7-fluoro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)
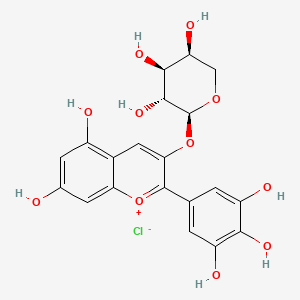
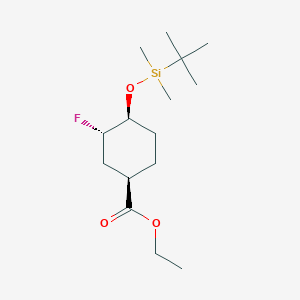

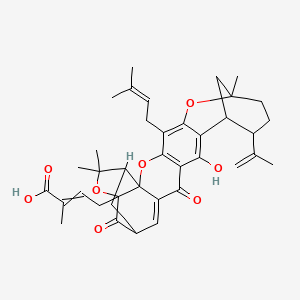
![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)
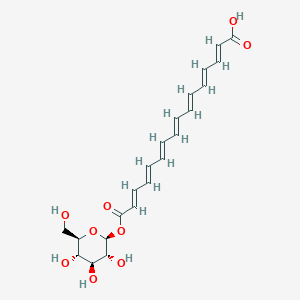
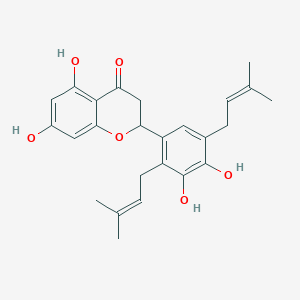
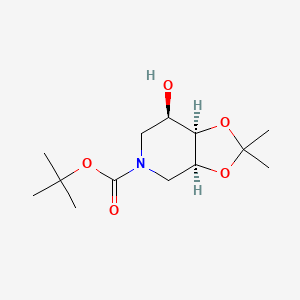
![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
